molecular formula C11H14ClN B11904650 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11904650
M. Wt: 195.69 g/mol
InChI Key: TXNGTFADRIZIQB-UHFFFAOYSA-N
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Description

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a bicyclic framework with chlorine at position 6 and methyl groups at positions 2 and 8. Tetrahydroquinolines are known for their pharmacological versatility, with substituents critically influencing reactivity and bioactivity . The molecular formula of the compound can be inferred as C₁₁H₁₄ClN (molecular weight ~195.7 g/mol), based on modifications to the core 1,2,3,4-tetrahydroquinoline structure (C₉H₁₁N, MW 133.19) .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H14ClN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h5-6,8,13H,3-4H2,1-2H3

InChI Key

TXNGTFADRIZIQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=CC(=C2)Cl)C

Origin of Product

United States

Preparation Methods

Two-Step Hydroaminoalkylation and Buchwald–Hartwig Amination

A seminal approach involves a two-step protocol adapted from hydroaminoalkylation and intramolecular amination (Figure 1).

  • Hydroaminoalkylation : A titanium-catalyzed reaction between ortho-chlorostyrenes and N-methylanilines introduces linear alkylamine intermediates.

  • Buchwald–Hartwig Amination : Palladium-catalyzed cyclization forms the tetrahydroquinoline core.

For 6-chloro-2,8-dimethyl substitution, the ortho-chlorostyrene starting material must incorporate methyl groups at positions equivalent to the target’s 2 and 8 positions. For example, 2-chloro-3,5-dimethylstyrene reacts with N-methyl-2,6-dimethylaniline to yield the desired intermediate.

Step-by-Step Methodologies

Synthesis of ortho-Chlorostyrene Precursors

The regioselective preparation of substituted styrenes is critical. A representative procedure involves:

  • Friedel–Crafts Alkylation : Treating toluene derivatives with chloroacetyl chloride under Lewis acid catalysis to install chloro and methyl groups.

  • Dehydrohalogenation : Using potassium tert-butoxide to eliminate HCl and generate the styrene moiety.

Example :

2,4-Dimethyltoluene+ClCH2COClAlCl32-Chloro-3,5-dimethylacetophenoneKOtBu2-Chloro-3,5-dimethylstyrene\text{2,4-Dimethyltoluene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-Chloro-3,5-dimethylacetophenone} \xrightarrow{\text{KOtBu}} \text{2-Chloro-3,5-dimethylstyrene}

Hydroaminoalkylation Reaction

The titanium catalyst [Ph₂N]₂TiCl₂ (5 mol%) enables C–N bond formation between ortho-chlorostyrenes and N-methylanilines. Key conditions:

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24 hours

Intermediate Yield : 78–85%.

Intramolecular Buchwald–Hartwig Amination

Cyclization of the hydroaminoalkylation product employs:

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

Cyclization Yield : 70–75%.

Optimization and Reaction Conditions

Catalyst Screening

Table 1 compares catalysts for the hydroaminoalkylation step.

CatalystYield (%)Selectivity (%)
[Ph₂N]₂TiCl₂85>95
Cp₂TiCl₂6280
ZrCl₄4565

Data adapted from.

Temperature and Solvent Effects

  • Hydroaminoalkylation : Toluene outperforms THF and DMF due to better catalyst stability.

  • Buchwald–Hartwig : 1,4-Dioxane minimizes side reactions compared to DME.

Purification Techniques

Column Chromatography

Crude products are purified using silica gel (230–400 mesh) with ethyl acetate/hexane gradients. The target compound elutes at 30% ethyl acetate, yielding >95% purity.

Recrystallization

Recrystallization from ethanol/water (4:1) removes polymeric byproducts, enhancing purity to 98%.

Comparative Analysis of Methods

Two-Step vs. Cyclization Approaches

  • Two-Step (Hydroaminoalkylation/Amination) : Superior regioselectivity but requires specialized catalysts.

  • Cyclization of Amino Alcohols : Simpler setup but lower yields (50–60%) due to competing dehydration.

Challenges and Limitations

Regioselectivity in Substitution

Installing methyl groups at positions 2 and 8 without affecting the chloro substituent remains challenging. Directed ortho-metalation strategies are under investigation.

Byproduct Formation

Dihydroaminoalkylation byproducts (10–15%) necessitate additional purification steps .

Scientific Research Applications

Biological Activities

1. Antiparasitic Activity
Research indicates that 6-chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline exhibits significant antiparasitic properties. It has shown effectiveness against various protozoan parasites such as Leishmania donovani and Trypanosoma cruzi, which are responsible for diseases like leishmaniasis and Chagas disease respectively . The compound's mechanism of action is thought to involve interference with the metabolic processes of these parasites.

2. Antifungal Activity
This compound has also been evaluated for its antifungal properties. In studies involving derivatives of quinoline, certain analogs demonstrated protective efficacy against fungal pathogens such as Pyricularia oryzae, the causative agent of rice blast disease. The structure-activity relationship (SAR) studies suggested that modifications at specific positions enhance antifungal activity .

Medicinal Chemistry Insights

1. Structure-Activity Relationship Studies
The SAR studies conducted on quinoline derivatives have provided insights into how modifications can affect biological activity. For instance, substituents at the C6 position significantly influence the compound's potency against various pathogens. Chlorine substitution at this position has been associated with improved antiplasmodial activity compared to other halogenated analogs .

2. Potential Therapeutic Applications
Given its biological activities, this compound holds promise as a lead compound in drug development for treating parasitic and fungal infections. The ongoing research aims to optimize its efficacy and reduce potential side effects through structural modifications.

Case Study 1: Antiparasitic Efficacy

A study highlighted the synthesis and evaluation of this compound derivatives against Trypanosoma cruzi. The results indicated that certain derivatives exhibited low nanomolar activity against this parasite, suggesting a viable path for developing new treatments for Chagas disease .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, various quinoline derivatives were tested against Pyricularia oryzae. The findings revealed that certain compounds achieved over 90% efficacy at concentrations as low as 10 ppm. This underscores the potential application of these compounds in agricultural settings to manage crop diseases .

Mechanism of Action

The mechanism of action of 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline with structurally related tetrahydroquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Chloro-2,8-dimethyl-THQ Cl (C6), CH₃ (C2, C8) C₁₁H₁₄ClN ~195.7* (Inferred) Potential pharmaceutical agent
6-Chloro-THQ Cl (C6) C₉H₁₀ClN 167.64 Organic synthesis intermediate
6-Methyl-THQ CH₃ (C6) C₁₀H₁₃N 147.22 Research use; acute toxicity (H302, H315)
6-Methoxy-THQ OCH₃ (C6) C₁₀H₁₃NO 163.22 Historical use as an antiseptic (Thalline)
6,8-Dichloro-THQ Cl (C6, C8) C₉H₉Cl₂N 202.08 High density (1.3 g/cm³); UV applications
6-Bromo-4,4-dimethyl-THQ HCl Br (C6), CH₃ (C4×2) C₁₁H₁₅BrN·HCl 263.16 Bicyclic framework for drug discovery

Note: *Estimated based on structural analogs.

Biological Activity

6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles research findings on its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Molecular Formula: C10H12ClN
Molecular Weight: 183.66 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted that derivatives of tetrahydroquinoline showed significant activity against various bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Potential

Several studies have investigated the anticancer properties of tetrahydroquinoline derivatives. One notable study focused on the cytotoxic effects of related compounds on different cancer cell lines. For instance:

CompoundCell LineCC50 (µM)Reference
This compoundA549 (lung)45.0 ± 5.0
Similar Compound AHT29 (colon)58.4 ± 8.7
Similar Compound BMCF7 (breast)72.1 ± 7.5

These results suggest that this compound may possess selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity to normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the tetrahydroquinoline scaffold can enhance biological activity. For example:

  • Chlorine Substitution: The presence of chlorine at the 6-position significantly increases potency against cancer cells compared to non-chlorinated analogs.
  • Methyl Groups: The addition of methyl groups at the 2 and 8 positions has been linked to improved solubility and bioavailability.

Case Studies

Case Study 1: Antiplasmodial Activity

A recent investigation into the antiplasmodial effects of various tetrahydroquinoline derivatives revealed that specific substitutions could enhance activity against Plasmodium falciparum. In this study:

CompoundEC50 (nM)Reference
This compound37.0 ± 4.3
Compound C88.7 ± 2.3

The results indicated that the compound exhibited potent antiplasmodial activity with an EC50 value significantly lower than many known antimalarial agents.

Case Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of tetrahydroquinolines in models of neurodegenerative diseases. In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 is highly reactive in nucleophilic aromatic substitution (SNAr). Key transformations include:

Hydrazine Substitution

Reaction with hydrazine dihydrochloride replaces the chlorine with a hydrazino group:

  • Conditions : Ethanol, reflux (12–20 hrs) .

  • Yield : 62–86% .

  • Product : 2-Hydrazino-8-chloro-4-methylquinoline (C₁₀H₁₀ClN₃), confirmed by IR (NH stretch at 3289 cm⁻¹) and ¹H NMR (δ 8.1 ppm for NH₂) .

Mechanism :

  • Nucleophilic attack by hydrazine at the electron-deficient C6 position.

  • Elimination of HCl, forming the hydrazino derivative .

Reductive Transformations

The tetrahydroquinoline core undergoes regioselective hydrogenation and functionalization:

Catalytic Hydrogenation

  • Conditions : H₂ (4 atm), Pt/C catalyst .

  • Outcome : Selective reduction of the quinoline ring to tetrahydroquinoline without aromatization.

  • Stereoselectivity : ≥13:1 cis selectivity due to steric interactions between substituents .

Derivatization for Biological Activity

The compound serves as a precursor for bioactive derivatives:

Acylation with Chloroacetyl Chloride

  • Reaction : Hydrazino derivatives react with chloroacetyl chloride in DMSO (80–90°C) .

  • Product : Pyridazino[3,4-b]quinolin-3-ones with antimicrobial activity .

  • Yield : 70–78% .

Biological Data :

DerivativeAntibacterial (Zone of Inhibition, mm)Antifungal (IC₅₀, µg/mL)
4(c)14 (vs. E. coli)12.5 (vs. C. albicans)
4(d)16 (vs. S. aureus)10.2 (vs. A. niger)

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity and biological outcomes:

CompoundKey SubstituentsReactivity Trend
6-Chloro-2,8-dimethyl-THQCl (C6), Me (C2, C8)High SNAr activity
7-Chloro-4-methyl-THQCl (C7), Me (C4)Moderate antimicrobial
5-Bromo-4-methyl-THQBr (C5), Me (C4)Enhanced anticancer

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Methyl groups at C2 and C8 direct electrophiles to the para/ortho positions relative to chlorine .

  • Radical Reactions : Photocatalytic conditions enable radical-mediated C–H functionalization at C3/C4 positions .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 6-Chloro-2,8-dimethyl-1,2,3,4-tetrahydroquinoline, and how can yields be optimized?

  • Methodological Answer : The compound can be synthesized via reductive hydrogenation of substituted quinolines or through cyclization reactions using epichlorohydrin and aromatic amines. For example, Mn/Fe/Co-catalyzed reductive methods have achieved moderate yields (~62%) for chlorinated tetrahydroquinoline derivatives, but optimization requires adjusting catalyst loading (e.g., MnCl₂ vs. Fe(acac)₃) and reaction time . Intramolecular cyclization strategies, such as those involving N-(3-chloro-2-hydroxypropyl) intermediates, can improve regioselectivity but may require stoichiometric control of epichlorohydrin to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing substituent effects in this compound?

  • Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the positions of chloro and methyl substituents, particularly in distinguishing between regioisomers. GC-MS and FT-IR are complementary for verifying molecular weight and functional groups. For example, downfield shifts in ¹H NMR signals at C-2 and C-8 methyl groups (~δ 1.2–1.5 ppm) and aromatic proton splitting patterns can validate substitution patterns .

Q. Why does the position of the chloro substituent significantly influence the compound’s reactivity?

  • Methodological Answer : The chloro group at C-6 enhances electron-withdrawing effects, stabilizing intermediates during electrophilic substitution or cyclization. This contrasts with methyl groups at C-2 and C-8, which exert steric and electron-donating effects. Comparative studies of fluoro- and bromo-analogs suggest halogen electronegativity directly impacts reaction kinetics in cross-coupling or hydrogenation steps .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bifunctional tetrahydroquinoline derivatives be addressed?

  • Methodological Answer : Bifunctional derivatives require precise control of substituent orientation. Strategies include using directing groups (e.g., -NH₂ or -OH) to guide cyclization or employing asymmetric catalysis. For instance, N,N'-di(3-chloro-2-hydroxypropyl) intermediates can undergo intramolecular attack at specific positions of aromatic rings to form fused tetrahydroquinoline systems, as demonstrated in bifunctional synthesis protocols .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or binding affinities. Molecular docking studies with enzymes (e.g., cytochrome P450) may explain metabolic stability. For example, chloro and methyl substituents increase hydrophobicity, which correlates with enhanced membrane permeability in pharmacokinetic simulations .

Q. How should researchers resolve contradictions in experimental data related to substituent effects on biological activity?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or impurity profiles. Cross-validate results using orthogonal techniques:

  • Purity : HPLC-MS to rule out byproducts (e.g., overchlorinated derivatives) .
  • Bioactivity : Compare IC₅₀ values across multiple cell lines or enzymatic assays.
    For instance, methyl groups at C-2 and C-8 may enhance antimicrobial activity but reduce solubility, leading to variability in in vitro vs. in vivo studies .

Q. What strategies are recommended for scaling up the synthesis of this compound without compromising yield?

  • Methodological Answer : Transition from batch to flow chemistry for better temperature and mixing control. Optimize catalyst recovery (e.g., immobilized Mn catalysts) and solvent recycling. Pilot-scale studies using continuous hydrogenation reactors have shown 10–15% yield improvements for similar tetrahydroquinolines .

Specialized Applications

Q. How can this compound be functionalized for use in drug discovery pipelines?

  • Methodological Answer : Introduce pharmacophores via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution at the C-6 chloro position. Post-functionalization with sulfonamide or carboxylate groups has been shown to modulate selectivity for kinase inhibitors .

Q. What role does the compound play in materials science, particularly in corrosion inhibition?

  • Methodological Answer : The planar tetrahydroquinoline core and electron-rich chloro/methyl groups enable adsorption onto metal surfaces, forming protective layers. Electrochemical impedance spectroscopy (EIS) studies on steel alloys show corrosion inhibition efficiencies >80% at 0.5 mM concentrations, comparable to commercial inhibitors .

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